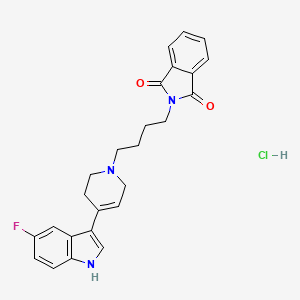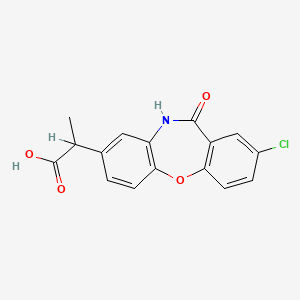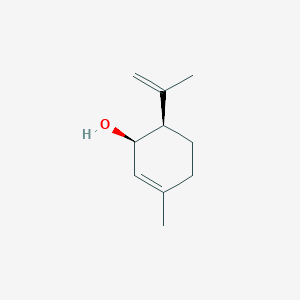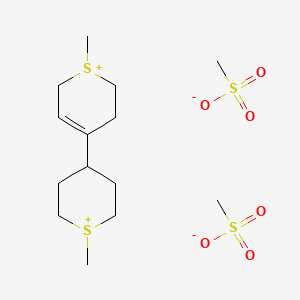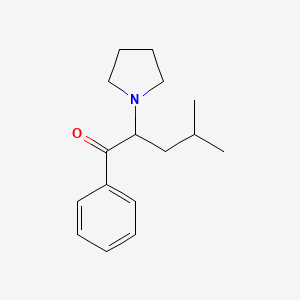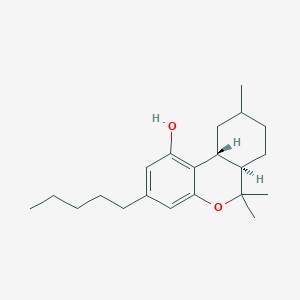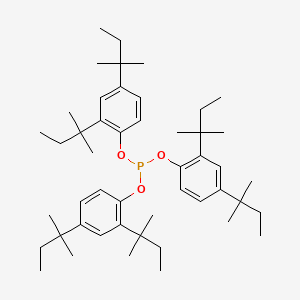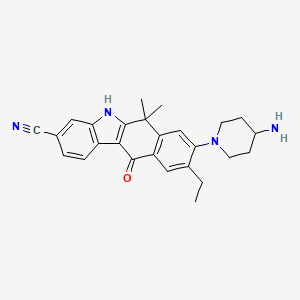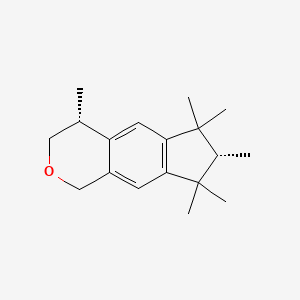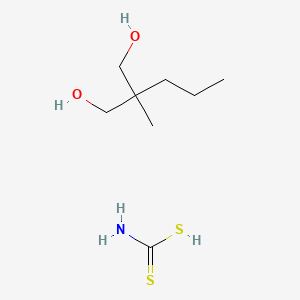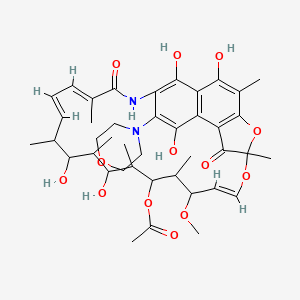
3-Morpholinorifamycin SV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinorifamycin SV is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its enhanced activity against certain bacterial strains, including Mycobacterium abscessus . The addition of a morpholino group at the C3 position of the rifamycin molecule enhances its stability and efficacy, making it a valuable candidate in the fight against resistant bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinorifamycin SV typically involves the modification of rifamycin S. The process begins with the protection of the C21–C23 diol as an acetonide, followed by the hydrolysis of the C25 acetate to produce the corresponding C25 alcohol .
Industrial Production Methods: Industrial production of this compound involves submerged fermentation using Amycolatopsis mediterranei, a bacterium known for its ability to produce rifamycin derivatives . The fermentation process is optimized to enhance yield, including the use of mutational strain improvement and process optimization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Morpholinorifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Mild reducing agents are employed to convert rifamycin S to rifamycin SV.
Major Products: The major products formed from these reactions include the morpholino-substituted rifamycin derivatives, which exhibit enhanced antibacterial activity .
Applications De Recherche Scientifique
3-Morpholinorifamycin SV has a wide range of scientific research applications:
Mécanisme D'action
3-Morpholinorifamycin SV exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the elongation of the nascent RNA . This mechanism is similar to other rifamycin derivatives but is enhanced by the presence of the morpholino group, which increases its stability and efficacy .
Comparaison Avec Des Composés Similaires
Rifampicin: Another rifamycin derivative used to treat tuberculosis.
Rifabutin: Known for its activity against Mycobacterium tuberculosis and Mycobacterium avium.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness: 3-Morpholinorifamycin SV is unique due to its enhanced stability and efficacy against resistant bacterial strains, particularly Mycobacterium abscessus . The addition of the morpholino group at the C3 position distinguishes it from other rifamycin derivatives and contributes to its improved antibacterial properties .
Propriétés
Numéro CAS |
16286-09-2 |
|---|---|
Formule moléculaire |
C41H54N2O13 |
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-11-10-12-20(2)40(51)42-30-31(43-14-17-53-18-15-43)36(49)27-28(35(30)48)34(47)24(6)38-29(27)39(50)41(8,56-38)54-16-13-26(52-9)21(3)37(55-25(7)44)23(5)33(46)22(4)32(19)45/h10-13,16,19,21-23,26,32-33,37,45-49H,14-15,17-18H2,1-9H3,(H,42,51)/b11-10+,16-13+,20-12+ |
Clé InChI |
CJYAFHWRWQLMEB-XOSXFVNUSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



